molecular formula C21H25NaO8S B570589 Prednisone 21-Sulfate Ester Sodium Salt CAS No. 113092-08-3

Prednisone 21-Sulfate Ester Sodium Salt

Cat. No.: B570589
CAS No.: 113092-08-3
M. Wt: 460.5 g/mol
InChI Key: ZMVGUXHVPPAVPS-HNGAPHHWSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is a prodrug of prednisolone, an adrenocortical steroid with potent anti-inflammatory and immunosuppressive properties . This compound is primarily used in medical applications due to its ability to modulate the immune response and reduce inflammation.

Mechanism of Action

Target of Action

Prednisone 21-Sulfate Ester Sodium Salt, like its parent compound Prednisone, primarily targets the glucocorticoid receptor . This receptor plays a crucial role in the regulation of inflammation and immune response .

Mode of Action

This compound binds to the glucocorticoid receptor, inhibiting pro-inflammatory signals and promoting anti-inflammatory signals . This interaction results in a decrease in inflammation by suppressing the migration of polymorphonuclear leukocytes and reversing increased capillary permeability . It also suppresses the immune system by reducing the activity and volume of the lymphatic system .

Biochemical Pathways

This compound affects several biochemical pathways. It is metabolized in the liver to its active form, prednisolone . Prednisolone then exerts its effects by modulating a variety of ion channels, transporters, and enzymes . The modulation of these biochemical pathways leads to downstream effects such as decreased inflammation and immune response .

Pharmacokinetics

This compound shares similar pharmacokinetic properties with Prednisone. Prednisone is absorbed in the body with a bioavailability of 50% to 90% . It is metabolized in the liver to its active form, prednisolone . The elimination half-life of Prednisone is approximately 2 to 3 hours . These properties influence the bioavailability of this compound.

Result of Action

The binding of this compound to the glucocorticoid receptor leads to a decrease in inflammation and suppression of the immune system . This results in molecular and cellular effects such as reduced leukocyte migration, decreased capillary permeability, and reduced lymphatic system activity .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the conversion of Prednisone to Prednisolone may be impaired in patients with liver disease . Additionally, steroid salts like this compound are usually highly water-soluble and can be administered intravenously . This property can influence the compound’s action, efficacy, and stability.

Preparation Methods

Chemical Reactions Analysis

Prednisone 21-Sulfate Ester Sodium Salt undergoes various chemical reactions, including:

Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and various oxidizing and reducing agents. The major products formed from these reactions are prednisone, prednisolone, and their respective metabolites .

Scientific Research Applications

Prednisone 21-Sulfate Ester Sodium Salt has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar compounds to Prednisone 21-Sulfate Ester Sodium Salt include:

This compound is unique due to its specific esterification at the C21 position, which enhances its solubility and bioavailability compared to its parent compound, prednisone .

Properties

CAS No.

113092-08-3

Molecular Formula

C21H25NaO8S

Molecular Weight

460.5 g/mol

IUPAC Name

sodium;[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] sulfate

InChI

InChI=1S/C21H26O8S.Na/c1-19-7-5-13(22)9-12(19)3-4-14-15-6-8-21(25,17(24)11-29-30(26,27)28)20(15,2)10-16(23)18(14)19;/h5,7,9,14-15,18,25H,3-4,6,8,10-11H2,1-2H3,(H,26,27,28);/q;+1/p-1/t14-,15-,18+,19-,20-,21-;/m0./s1

InChI Key

ZMVGUXHVPPAVPS-HNGAPHHWSA-M

SMILES

CC12CC(=O)C3C(C1CCC2(C(=O)COS(=O)(=O)O)O)CCC4=CC(=O)C=CC34C.[Na]

Isomeric SMILES

C[C@]12CC(=O)[C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)COS(=O)(=O)[O-])O)CCC4=CC(=O)C=C[C@]34C.[Na+]

Canonical SMILES

CC12CC(=O)C3C(C1CCC2(C(=O)COS(=O)(=O)[O-])O)CCC4=CC(=O)C=CC34C.[Na+]

Synonyms

17,21-Dihydroxypregna-1,4-diene-3,11,20-trione 21-(Hydrogen Sulfate) Sodium Salt

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.